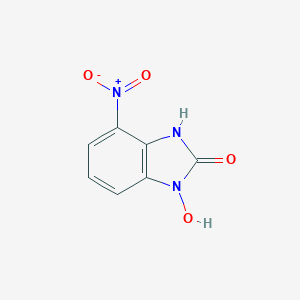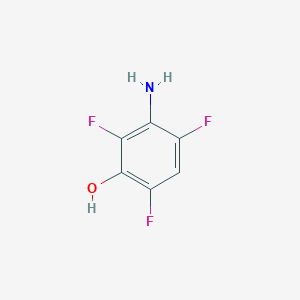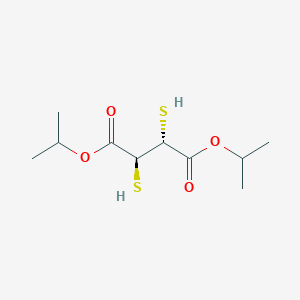
Diisopropyl 2,3-dimercaptosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl 2,3-dimercaptosuccinate (DIDS) is a chelating agent that has been widely used in scientific research due to its ability to bind with heavy metals and other toxic substances. DIDS has been found to be effective in treating heavy metal poisoning, such as lead and mercury, as well as in the treatment of certain types of cancer.
作用機序
Diisopropyl 2,3-dimercaptosuccinate works by binding to heavy metals and other toxic substances, forming a complex that is then excreted from the body. It has been found to be effective in treating heavy metal poisoning by reducing the amount of toxic substances in the body. Diisopropyl 2,3-dimercaptosuccinate has also been found to inhibit the activity of certain ion channels and transporters, which has led to its use in the treatment of cystic fibrosis.
生化学的および生理学的効果
Diisopropyl 2,3-dimercaptosuccinate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and transporters, which has led to its use in the treatment of cystic fibrosis. Diisopropyl 2,3-dimercaptosuccinate has also been found to have anti-tumor effects, and has been used in the treatment of certain types of cancer. Additionally, Diisopropyl 2,3-dimercaptosuccinate has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using Diisopropyl 2,3-dimercaptosuccinate in lab experiments is its ability to chelate heavy metals and other toxic substances, which can be useful in studying the effects of these substances on biological systems. Additionally, Diisopropyl 2,3-dimercaptosuccinate has been found to inhibit the activity of certain ion channels and transporters, which can be useful in studying these systems. However, one limitation of using Diisopropyl 2,3-dimercaptosuccinate in lab experiments is that it can be difficult to work with due to its toxicity.
将来の方向性
There are a number of future directions for the use of Diisopropyl 2,3-dimercaptosuccinate in scientific research. One area of research is in the treatment of cystic fibrosis, where Diisopropyl 2,3-dimercaptosuccinate has been found to inhibit the activity of certain ion channels and transporters. Additionally, Diisopropyl 2,3-dimercaptosuccinate may have potential in the treatment of other diseases, such as cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of Diisopropyl 2,3-dimercaptosuccinate in these areas.
Conclusion:
Diisopropyl 2,3-dimercaptosuccinate is a chelating agent that has been widely used in scientific research due to its ability to bind with heavy metals and other toxic substances. It has been found to be effective in treating heavy metal poisoning, such as lead and mercury, as well as in the treatment of certain types of cancer. Diisopropyl 2,3-dimercaptosuccinate has also been used in the study of ion channels and transporters, as well as in the treatment of cystic fibrosis. While there are limitations to using Diisopropyl 2,3-dimercaptosuccinate in lab experiments, its potential in the treatment of certain diseases makes it an important area of research for the future.
合成法
Diisopropyl 2,3-dimercaptosuccinate is synthesized through the reaction of diisopropyl malonate with thionyl chloride, followed by the addition of sodium 2,3-dimercapto-1-propanesulfonate. The resulting compound is then purified by recrystallization.
科学的研究の応用
Diisopropyl 2,3-dimercaptosuccinate has been extensively studied for its ability to chelate heavy metals and other toxic substances. It has been found to be effective in treating heavy metal poisoning, such as lead and mercury, and in the treatment of certain types of cancer. Diisopropyl 2,3-dimercaptosuccinate has also been used in the study of ion channels and transporters, as well as in the treatment of cystic fibrosis.
特性
CAS番号 |
118311-05-0 |
|---|---|
製品名 |
Diisopropyl 2,3-dimercaptosuccinate |
分子式 |
C10H18O4S2 |
分子量 |
266.4 g/mol |
IUPAC名 |
dipropan-2-yl (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3/t7-,8+ |
InChIキー |
YKPJGUVPRSQCPX-UHFFFAOYSA-N |
異性体SMILES |
CC(C)OC(=O)[C@@H]([C@@H](C(=O)OC(C)C)S)S |
SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
正規SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
同義語 |
diisopropyl 2,3-dimercaptosuccinate DIP-DMSA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



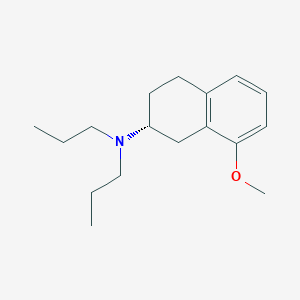
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
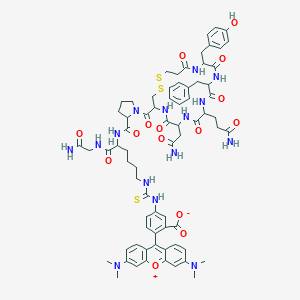
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
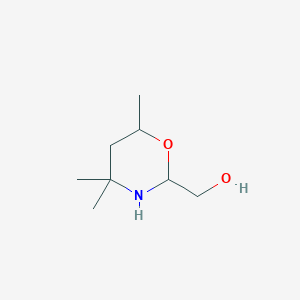
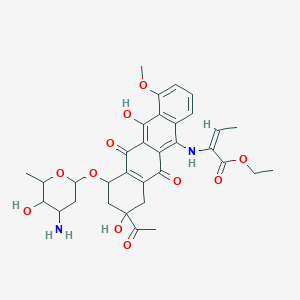
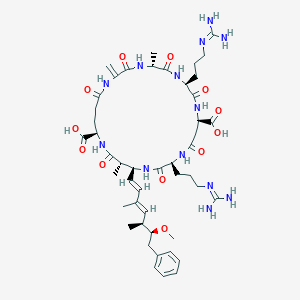
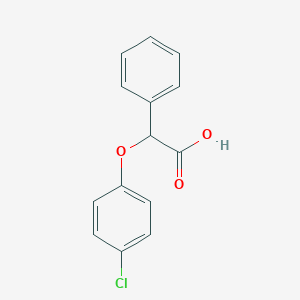
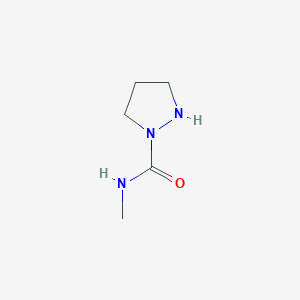
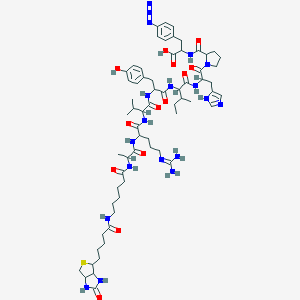
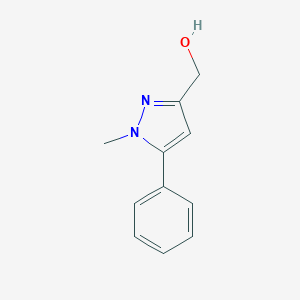
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
